molecular formula C9H10Cl2N2O2S B1389152 (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride CAS No. 1022092-71-2

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Cat. No.: B1389152
CAS No.: 1022092-71-2
M. Wt: 281.16 g/mol
InChI Key: DJWYWUZDVAYUGA-UHFFFAOYSA-N
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Description

(2-Amino-benzothiazol-6-yl)-acetic acid dihydrochloride is a chemically modified salt of a prominent benzothiazole derivative, designed to enhance solubility and stability for research applications. The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry and material science due to its versatile reactivity and diverse biological profile . This compound serves as a valuable synthetic intermediate, particularly in Multicomponent Reactions (MCRs), which are powerful tools for the efficient and rapid construction of diverse heterocyclic libraries from simple starting materials . The presence of the acetic acid linker in the 6-position, combined with the basic 2-amino group on the benzothiazole ring, allows for further functionalization, enabling researchers to build complex molecular architectures for high-throughput screening and hit-to-lead optimization . Researchers are actively investigating benzothiazole derivatives for their wide range of pharmacological activities. These compounds have demonstrated significant potential in developing novel therapeutic agents, with studies reporting antitumor, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties . Specific derivatives have shown promise as multifunctional antioxidant agents for skin damage, exhibiting excellent UV filtering capacity—surpassing some commercial sunscreens—along with growth inhibition of dermatophytes and efficacy against melanoma tumor cells . Furthermore, the 2-aminobenzothiazole core is a key building block in developing compounds for neuroscience research, including potential anti-Parkinson's and anticonvulsant agents, as well as β-amyloid imaging probes . Beyond pharmaceutical research, this chemical family finds applications in material science, serving as a building block for organic semiconductors, light-emitting diodes (LEDs), and chemical sensors due to its tunable electronic properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.2ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;;/h1-3H,4H2,(H2,10,11)(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYWUZDVAYUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzothiazole Core

Key Reaction: Cyclization of o-aminothiophenol derivatives with suitable carboxylic acid derivatives or halogenated compounds.

Methodology:

  • Starting Material: o-Aminothiophenol or its derivatives.
  • Reaction Conditions: Acidic or neutral conditions, often with dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
  • Outcome: Formation of the benzothiazole ring via intramolecular cyclization.

Research Findings:

  • The initial step often involves condensation of o-aminothiophenol with chloroacetic acid derivatives under reflux, facilitating ring closure through nucleophilic attack and dehydration.
  • For example, reaction of o-aminothiophenol with chloroacetic acid under acidic conditions yields benzothiazole-2-amine derivatives.

Introduction of the Amino Group at the 2-Position

Methodology:

  • Nucleophilic substitution or electrophilic aromatic substitution techniques are employed.
  • Reagents: Ammonia or ammonium salts are used to introduce amino groups selectively at the 2-position of the benzothiazole ring.

Research Findings:

  • Synthesis often involves nitration followed by reduction or direct amino substitution using ammonia in alcoholic solvents under elevated temperatures.
  • Alternatively, amino groups can be introduced via diazotization and subsequent substitution.

Functionalization at the 6-Position with Acetic Acid Moiety

Key Reaction: Alkylation or acylation at the benzothiazole ring's 6-position.

Methodology:

  • Reagents: Bromoacetic acid or chloroacetic acid derivatives are commonly used.
  • Reaction Conditions: Basic media with sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.
  • Reaction Pathway: The amino group at position 2 activates the ring, allowing for selective substitution at position 6 via nucleophilic attack on the electrophilic acetic acid derivative.

Research Findings:

  • The acetic acid moiety is introduced through nucleophilic substitution of the halogenated acetic acid in the presence of base, often under reflux.
  • Recrystallization from ethanol/water mixtures yields high-purity intermediates.

Salt Formation: Dihydrochloride

Methodology:

  • Treatment of the free acid with concentrated hydrochloric acid under reflux conditions leads to protonation of amino groups and formation of the dihydrochloride salt.
  • The salt enhances solubility in aqueous media, facilitating purification and biological testing.

Research Findings:

  • Recrystallization from ethanol or methanol ensures high purity.
  • The final product is characterized by melting point, NMR, and mass spectrometry to confirm salt formation.

Industrial Scale Synthesis

Process Optimization:

  • Continuous flow reactors and large-scale batch processes are employed.
  • Reaction parameters such as temperature, pH, and reagent stoichiometry are optimized for maximum yield and purity.
  • Purification involves recrystallization, filtration, and chromatography techniques.

Research Findings:

  • Large-scale synthesis follows similar pathways but emphasizes process safety, waste minimization, and cost efficiency.
  • Quality control includes HPLC, NMR, and elemental analysis.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purification Notes
1 Benzothiazole ring formation o-Aminothiophenol + chloroacetic acid Reflux, acidic Recrystallization Intramolecular cyclization
2 Amination at 2-position Ammonia or ammonium salts Elevated temperature Recrystallization Selective amino substitution
3 Introduction of acetic acid at 6-position Bromoacetic acid + base Reflux Ethanol/water recrystallization Nucleophilic substitution
4 Salt formation HCl Reflux Filtration, drying Dihydrochloride salt enhances solubility

Research Findings and Notes

  • Reaction Efficiency: The use of acetic acid as a solvent significantly improves reaction rates and yields, as confirmed by recent studies on benzothiazole derivatives.
  • Selectivity: Position-specific substitution is achieved through careful control of reaction conditions, especially pH and temperature.
  • Purity and Characterization: Confirmed via NMR, MS, and HPLC, ensuring the compound's suitability for pharmaceutical applications.
  • Scale-up Considerations: Industrial synthesis emphasizes continuous flow processes, with rigorous quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The derivatives of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride have been extensively studied for their biological activities. These compounds exhibit a wide range of pharmacological properties, making them promising candidates for drug development.

Biological Activities

Table 1 summarizes the notable biological activities associated with derivatives of this compound:

Activity Description References
AntimicrobialEffective against various bacterial strains
AnticancerPotential agents against different cancer types
AntidiabeticExhibited hypoglycemic effects in animal models
Anti-inflammatoryReduced inflammation in preclinical studies
AntiviralActivity against viral pathogens
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Studies

Recent studies have highlighted the effectiveness of this compound derivatives in treating specific diseases:

  • Antimycobacterial Activity : A study identified several derivatives that demonstrated significant bactericidal activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
  • Anticancer Properties : Research has shown that certain derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Organic Synthesis Applications

The compound serves as a key building block in the synthesis of various heterocycles through multicomponent reactions (MCRs). This versatility is crucial for developing complex organic molecules.

Multicomponent Reactions

Table 2 outlines the types of heterocycles synthesized using this compound:

Heterocycle Type Description Applications
IsoxazolesUsed in pharmaceuticals and agrochemicalsDrug discovery
PyrazolesExhibits anti-inflammatory propertiesMedicinal chemistry
ImidazolesPotential use as antifungal agentsAgriculture
PyridinesImportant in the synthesis of various drugsDrug development
IndolesKey components in many natural productsNatural product research

Advantages of Using this compound

The incorporation of this compound into MCRs offers several advantages:

  • Efficiency : Rapid synthesis of complex molecules from simple starting materials.
  • Sustainability : Aligns with green chemistry principles by minimizing waste and energy consumption.
  • Diversity : Enables the creation of large libraries of compounds for biological screening.

Materials Science Applications

In materials science, this compound and its derivatives are utilized for synthesizing functional materials.

Functional Materials

Table 3 highlights the applications of these compounds in materials science:

Material Type Description Potential Uses
Organic SemiconductorsUsed in electronic devicesElectronics
Light-emitting DiodesEmployed in optoelectronic devicesDisplay technology
SensorsDeveloped for detecting environmental pollutantsEnvironmental monitoring

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Functional Groups Molecular Formula Salt Form
(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride Benzothiazole -NH₂ (position 2), -CH₂COOH (position 6) C₉H₉N₂O₂S·2HCl Dihydrochloride
N-[2-(Methylamino)-1,3-benzothiazol-6-YL]acetamide (AJ1) Benzothiazole -NHCH₃ (position 2), -CONH₂ (position 6) C₁₀H₁₁N₃OS Free base
2-(Aminomethyl)benzimidazole dihydrochloride (K-604) Benzimidazole -CH₂NH₂ (position 2) C₂₃H₃₀N₆OS₃·2HCl Dihydrochloride
Levocetirizine dihydrochloride Piperazine -OCH₂COOH, -Cl-substituted biphenyl C₂₁H₂₅ClN₂O₃·2HCl Dihydrochloride

Key Observations :

  • Benzimidazoles exhibit higher basicity due to dual nitrogen atoms, whereas benzothiazoles contain sulfur, influencing redox stability and binding affinity .
  • Functional Groups : The carboxylic acid (-COOH) in the target compound increases polarity and hydrogen-bonding capacity compared to acetamide (-CONH₂) in AJ1 . This difference impacts solubility and bioavailability.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility (Water) Stability Notes Commercial Availability
This compound High (due to dihydrochloride) Hygroscopic; requires dry storage Industrial grade (99%)
(2-Amino-benzothiazol-6-YL)-acetic acid hydrochloride (mono-salt) Moderate Discontinued; limited stability data Discontinued
K-604 High Stable under inert conditions Research-grade (≥98% purity)

Key Observations :

  • Salt Form Impact: The dihydrochloride form of the target compound offers superior solubility compared to its mono-hydrochloride counterpart, which was discontinued due to commercial or stability concerns .
  • Hygroscopicity : The dihydrochloride salt’s hygroscopic nature necessitates controlled storage conditions, a common challenge for hydrochloride salts .

Pharmacological and Industrial Relevance

  • Target Compound : While direct pharmacological data are unavailable, the benzothiazole scaffold is prevalent in neuroactive and anticancer agents. The carboxylic acid group may facilitate interactions with metal ions or enzymes .
  • Levocetirizine Dihydrochloride : A structurally distinct dihydrochloride salt used as an antihistamine, highlighting the role of HCl salts in enhancing drug solubility and efficacy.
  • K-604 : A benzimidazole-based dihydrochloride with reported activity in kinase inhibition, underscoring the importance of heterocycle choice in target specificity.

Biological Activity

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its significant biological activity. The structure can be represented as follows:

  • Chemical Formula : C9_{9}H10_{10}Cl2_{2}N2_{2}S
  • Molecular Weight : 249.16 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa, reducing motility and toxin production associated with virulence .
  • Anticancer Potential : The compound has shown cytotoxic effects in vitro against different cancer cell lines. For example, it demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Anticonvulsant Effects : Preliminary studies suggest that the compound may possess anticonvulsant properties by antagonizing excitatory neurotransmission pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated anti-virulence effects in Pseudomonas aeruginosa, reducing motility and toxin production.
Study 2 Showed potential anticonvulsant activity by inhibiting excitatory amino acid neurotransmission.
Study 3 Exhibited cytotoxicity against MCF-7 and MDA-MB-231 cancer cell lines with notable IC50_{50} values indicating potential for cancer treatment.

Q & A

Q. How are conflicting crystallographic data reconciled when determining the compound’s structure?

  • Multi-method validation : Cross-validate X-ray data with NMR and FTIR to resolve ambiguities in bond lengths or hydrogen bonding .
  • Twinned crystal analysis : Use SHELXD/SHELXE to deconvolute overlapping diffraction patterns .

Q. What statistical methods validate reproducibility in biological assays?

  • Bland-Altman plots : Compare inter-lab variability in IC50 values .
  • ANOVA : Assess significance of dose-dependent effects across replicates .

Applications in Drug Development

Q. How is the compound integrated into structure-activity relationship (SAR) studies for lead optimization?

  • Systematic modification of the benzothiazole core and acetic acid side chain evaluates contributions to potency and selectivity .

Q. What preclinical toxicity models assess its safety profile?

  • Ames test : Screens for mutagenicity .
  • hERG assay : Evaluates cardiac toxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride
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(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

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